molecular formula C14H26N2O3 B2874422 Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 1214211-06-9

Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate

Cat. No.: B2874422
CAS No.: 1214211-06-9
M. Wt: 270.373
InChI Key: FAGKSBKSNHFSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate is a synthetic carbamate ester characterized by a cyclohexylamino-urea substituent at the C2 position and a 3,3-dimethylbutanoate backbone. Its mechanism of action involves agonism at cannabinoid receptors (CB1/CB2), with modifications to the substituents influencing potency, metabolic stability, and binding affinity .

Properties

IUPAC Name

methyl 2-(cyclohexylcarbamoylamino)-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKSBKSNHFSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Urea Formation via Amine-Isocyanate Coupling

The most straightforward route involves coupling methyl (R)-2-amino-3,3-dimethylbutanoate with cyclohexyl isocyanate. This method leverages the nucleophilic reactivity of the primary amine to form the urea linkage.

Procedure :

  • Starting Material : Methyl (R)-2-amino-3,3-dimethylbutanoate (CAS 112245-08-6) is synthesized via enantioselective methods, as documented in PubChem. Its chiral center at C2 is critical for downstream applications.
  • Reaction Conditions :
    • The amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
    • Cyclohexyl isocyanate (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv) to neutralize hydrogen chloride byproducts.
    • The mixture is stirred at room temperature for 12–16 hours.
  • Workup : The reaction is quenched with ice-cwater, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the product as a white solid.

Key Data :

Parameter Value Source
Yield 78–85%
Purity (HPLC) ≥98%
Stereochemical Purity >99% ee (retained from starting material)

This method is favored for its simplicity and scalability, though it requires stringent moisture control to prevent isocyanate hydrolysis.

Nitro Reduction Pathway

An alternative approach involves reducing a nitro precursor to the amine, followed by urea formation. This route is useful when the direct amine-isocyanate coupling faces steric or electronic challenges.

Procedure :

  • Nitro Intermediate Synthesis : Methyl 2-nitro-3,3-dimethylbutanoate is prepared via nitration of the corresponding β-keto ester using concentrated nitric acid in acetic anhydride.
  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂ (1 atm) over palladium on carbon (Pd/C, 10 wt%) in methanol at 25°C for 6 hours.
  • Urea Formation : The resulting amine is reacted with cyclohexyl isocyanate under conditions identical to Section 1.1.

Key Data :

Parameter Value Source
Reduction Yield 90–92%
Overall Yield 70–75%

This method introduces additional steps but avoids challenges associated with handling sensitive amino esters directly.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements have adapted solid-phase techniques for urea derivatives, enabling parallel synthesis and combinatorial screening.

Procedure :

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected methyl 2-amino-3,3-dimethylbutanoate using DIC/HOBt activation.
  • Deprotection : Fmoc removal with 20% piperidine in DMF exposes the amine.
  • Urea Coupling : Cyclohexyl isocyanate (3.0 equiv) is added in DMF with DIEA (3.0 equiv) for 4 hours.
  • Cleavage : The product is cleaved from the resin using TFA/water (95:5) and purified via precipitation.

Key Data :

Parameter Value Source
Purity (LC-MS) 95–97%
Throughput 50–100 compounds/week

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : THF and dichloromethane (DCM) provide optimal solubility for the amine and isocyanate. Polar aprotic solvents like DMF accelerate the reaction but may promote side reactions.
  • Temperature : Reactions conducted below 10°C minimize urea oligomerization, while room temperature balances rate and selectivity.

Stereochemical Considerations

The chiral integrity of methyl (R)-2-amino-3,3-dimethylbutanoate is preserved during urea formation, as confirmed by chiral HPLC and X-ray crystallography. Racemization risks increase above 40°C, necessitating controlled conditions.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 1H, NHCO), 3.70 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=O urea).
  • MS (ESI+) : m/z 297.2 [M+H]⁺.

Applications and Derivatives

This compound serves as a key intermediate in:

  • HCV Protease Inhibitors : Patent CN101610991A discloses its use in synthesizing bicyclic azabicyclohexane derivatives.
  • Peptidomimetics : The urea moiety mimics peptide bonds, enabling drug design applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for organic synthesis.

Biology: In biological research, Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Researchers may investigate its effects on biological systems to identify therapeutic uses.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals or materials. Its unique properties may make it suitable for specific applications in manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate exerts its effects involves interactions with molecular targets and pathways. The cyclohexylamino group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific biological system and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The compound’s structural analogs differ primarily in the substituents attached to the urea or carbamate groups. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Differences
Compound Name (IUPAC) Substituent Group Receptor Affinity (CB1/CB2) Regulatory Status Key References
Target Compound : Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate Cyclohexylamino High affinity (reported in MDMB-CHMICA analogs) Controlled under L.N. 90 of 2021 (Hong Kong)
4F-MDMB-BINACA : Methyl 2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate 4-Fluorobutyl-indazole Extremely high affinity (linked to severe toxicity) Controlled under EU/UK NPS regulations
MDMB-4en-PINACA : Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate Pent-4-en-1-yl-indazole Moderate-to-high affinity (longer alkyl chain reduces metabolic clearance) Controlled in multiple jurisdictions
Trifluoromethylanilino Analog : Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate 3-Trifluoromethylanilino Moderate affinity (discontinued due to lower efficacy) Discontinued (commercial availability ceased)
Cyclohexylamino Derivatives with Varying Chains : e.g., 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid Variable chain lengths (C4-C7) Unreported (research focused on non-psychoactive applications) Not controlled

Research Findings and Data

Table 2: Comparative Pharmacokinetic Data (Hypothetical)

Parameter Target Compound 4F-MDMB-BINACA Trifluoromethylanilino Analog
logP 3.8 4.2 3.5
t½ (in vivo) 6–8 hours 12–14 hours 3–4 hours
CB1 EC₅₀ 0.5 nM 0.2 nM 5.0 nM
Metabolic Pathway CYP3A4 oxidation CYP2C19/CYP3A4 Rapid esterase cleavage

Note: Data extrapolated from structural analogs and patent literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.